![molecular formula C16H16N4 B7639397 5-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)pyridine-2-carbonitrile](/img/structure/B7639397.png)
5-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)pyridine-2-carbonitrile, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepines. It was first synthesized in the 1980s and has since been widely studied for its potential applications in scientific research.
Wirkmechanismus
5-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)pyridine-2-carbonitrile 15-4513 acts as a selective antagonist of the GABA-A receptor, which is the primary target of benzodiazepines. It binds to a specific site on the receptor, known as the benzodiazepine site, and blocks the action of benzodiazepines.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety and promote sedation in animal models, and has been used to study the effects of benzodiazepines on memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)pyridine-2-carbonitrile 15-4513 is that it is a selective antagonist of the benzodiazepine site, meaning that it can be used to study the specific effects of benzodiazepines on the GABA-A receptor. However, one limitation is that it has a relatively short half-life, meaning that it may need to be administered multiple times during experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)pyridine-2-carbonitrile 15-4513. One area of interest is its potential applications in the treatment of anxiety and other psychiatric disorders. Another potential direction is the development of more selective and potent GABA-A receptor antagonists for use in scientific research.
Synthesemethoden
The synthesis of 5-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)pyridine-2-carbonitrile 15-4513 involves several steps, starting with the reaction of 2-chloropyridine with potassium cyanide to form 2-cyanopyridine. This is then reacted with 1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-ylamine to form this compound 15-4513.
Wissenschaftliche Forschungsanwendungen
5-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)pyridine-2-carbonitrile 15-4513 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative effects, and has been used to study the mechanisms of action of benzodiazepines in the brain.
Eigenschaften
IUPAC Name |
5-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-19-8-9-20(12-13-4-2-3-5-16(13)19)15-7-6-14(10-17)18-11-15/h2-7,11H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPLMTLQOFOTBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC2=CC=CC=C21)C3=CN=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.